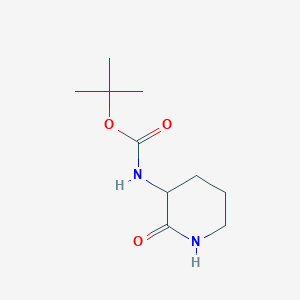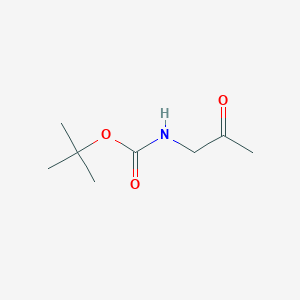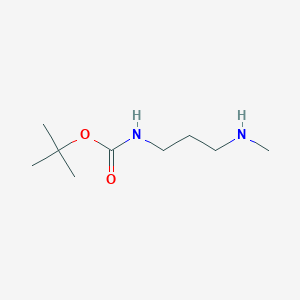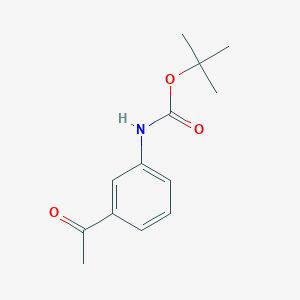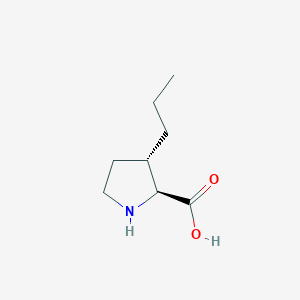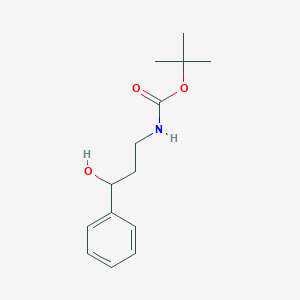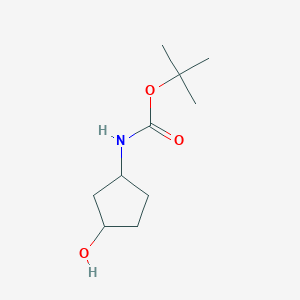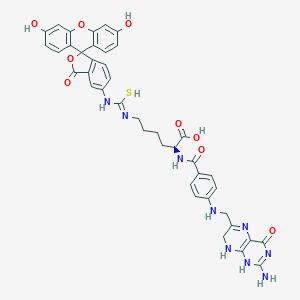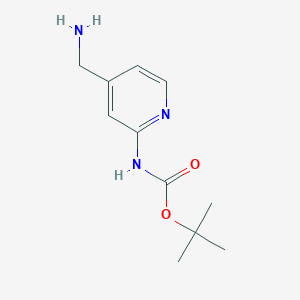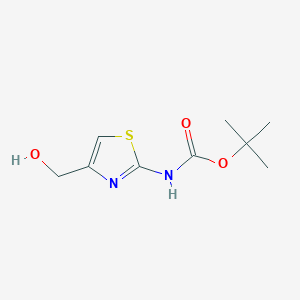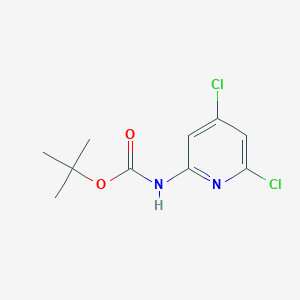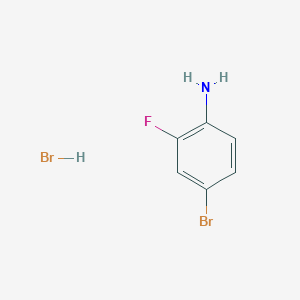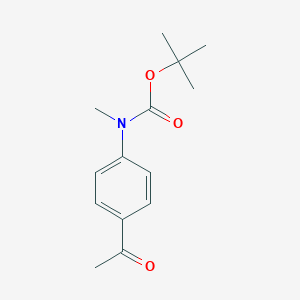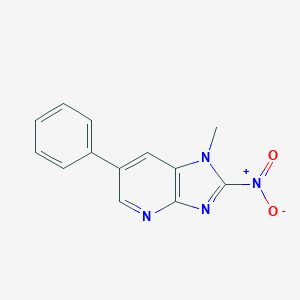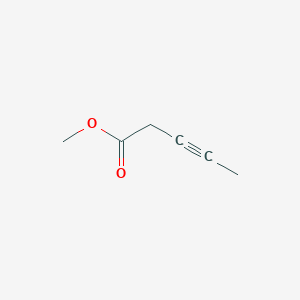
Methyl pent-3-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl pent-3-ynoate is a chemical compound with the molecular formula C6H8O2. It is a colorless liquid with a fruity odor and is commonly used in the fragrance industry. However, it also has various scientific research applications, including its use in organic synthesis, as a reagent in chemical reactions, and as a building block for the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of methyl pent-3-ynoate is not well understood. However, it is believed to act as a nucleophile and electrophile in various chemical reactions.
Effets Biochimiques Et Physiologiques
Methyl pent-3-ynoate has no known biochemical or physiological effects. It is considered to be a relatively safe compound with low toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl pent-3-ynoate in lab experiments is its low toxicity and relative safety. It is also a versatile reagent that can be used in various chemical reactions. However, one limitation is its high cost compared to other reagents.
Orientations Futures
1. Further investigation into the mechanism of action of methyl pent-3-ynoate in chemical reactions.
2. Development of more efficient and cost-effective methods for the synthesis of methyl pent-3-ynoate.
3. Exploration of the potential use of methyl pent-3-ynoate in the synthesis of new pharmaceuticals and agrochemicals.
4. Investigation into the potential use of methyl pent-3-ynoate in the development of new materials, such as polymers and coatings.
5. Development of new applications for methyl pent-3-ynoate in the fragrance industry.
Méthodes De Synthèse
Methyl pent-3-ynoate can be synthesized through various methods, including the reaction of acetylene with pent-3-en-2-one in the presence of a palladium catalyst. Another method involves the reaction of methyl propiolate with pent-3-en-2-one in the presence of a base.
Applications De Recherche Scientifique
Methyl pent-3-ynoate has various scientific research applications, including its use as a reagent in organic synthesis. It is commonly used as a building block for the synthesis of various compounds, including natural products, pharmaceuticals, and agrochemicals.
Propriétés
Numéro CAS |
22377-43-1 |
|---|---|
Nom du produit |
Methyl pent-3-ynoate |
Formule moléculaire |
C6H8O2 |
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
methyl pent-3-ynoate |
InChI |
InChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h5H2,1-2H3 |
Clé InChI |
UMYFLLZNADNNSZ-UHFFFAOYSA-N |
SMILES |
CC#CCC(=O)OC |
SMILES canonique |
CC#CCC(=O)OC |
Synonymes |
Methyl Pent-3-ynoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



